molecular formula C21H22N4O2S B11648785 2-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11648785
M. Wt: 394.5 g/mol
InChI Key: ZRBQTWCLYKHVFR-SDNWHVSQSA-N
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Description

2-[(2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a cyano group, a dimethylamino group, and an enamido linkage. These functional groups contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of 2-[(2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.

    Attachment of the Dimethylamino Group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Formation of the Enamido Linkage: This step involves the reaction of an amine with an α,β-unsaturated carbonyl compound under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-[(2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Addition: The enamido linkage allows for addition reactions with nucleophiles or electrophiles, forming various adducts.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-[(2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the cyano group may participate in hydrogen bonding or electrostatic interactions, while the dimethylamino group can enhance lipophilicity and membrane permeability. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

2-[(2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    Chalcones: These compounds also feature an α,β-unsaturated carbonyl system and are known for their diverse biological activities.

    Benzothiophenes: Other benzothiophene derivatives may have different substituents, leading to variations in their chemical and biological properties.

    Aminophenyl Compounds: Compounds with dimethylamino or other amino groups attached to a phenyl ring can exhibit similar electronic and steric effects.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[[(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H22N4O2S/c1-25(2)15-9-7-13(8-10-15)11-14(12-22)20(27)24-21-18(19(23)26)16-5-3-4-6-17(16)28-21/h7-11H,3-6H2,1-2H3,(H2,23,26)(H,24,27)/b14-11+

InChI Key

ZRBQTWCLYKHVFR-SDNWHVSQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Origin of Product

United States

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